molecular formula C19H20N4O3S B2440054 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 1706317-07-8

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2440054
CAS No.: 1706317-07-8
M. Wt: 384.45
InChI Key: XEKNCHDHZHOYTC-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that combines features from various pharmacologically active groups. Its structural components suggest potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Structural Overview

The compound can be dissected into three primary moieties:

  • Cyclopropyl group : Known for its unique strain and reactivity.
  • 1,2,4-Oxadiazole ring : This five-membered heterocycle is recognized for its diverse biological activities, including anticancer and anti-inflammatory effects.
  • Piperidine and Isoxazole units : These structures are often associated with neuroactive properties and have been studied for their roles in various therapeutic applications.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various cancer cell lines:

CompoundCell Lines TestedIC50 (µM)
Compound AHeLa (Cervical)92.4
Compound BOVXF 899 (Ovarian)2.76
Compound CPXF 1752 (Mesothelioma)9.27

These studies suggest that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Some studies report promising results against bacterial strains and fungi, indicating a broad spectrum of activity:

Activity TypeTested MicroorganismsResult
AntibacterialEscherichia coli, Staphylococcus aureusModerate inhibition observed
AntifungalCandida albicansSignificant growth inhibition

These findings highlight the potential of the compound as an antimicrobial agent .

The mechanism through which these compounds exert their biological effects is thought to involve:

  • Enzyme Inhibition : Compounds like those derived from oxadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The piperidine and isoxazole components may interact with neurotransmitter receptors, influencing neurochemical pathways .

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against a panel of human cancer cell lines. The most active compounds exhibited IC50 values as low as 0.003 µM against lung adenocarcinoma cells, suggesting high potency .
  • Antimicrobial Evaluation : Another research focused on the synthesis of thiophene-containing oxadiazoles, which demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant pathogens .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-19(14-10-15(25-21-14)16-4-2-8-27-16)23-7-1-3-12(11-23)9-17-20-18(22-26-17)13-5-6-13/h2,4,8,10,12-13H,1,3,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKNCHDHZHOYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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